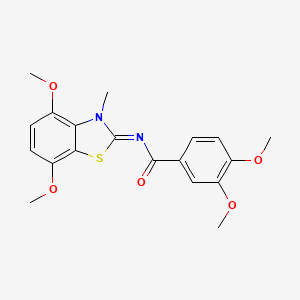

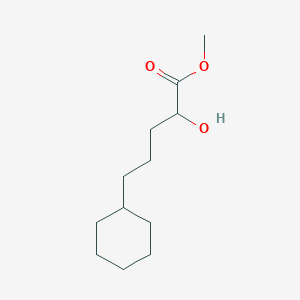

![molecular formula C22H13ClF6N2O B2573441 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 2413883-13-1](/img/structure/B2573441.png)

4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate . It can be synthesized from the corresponding aniline .

Synthesis Analysis

4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

Chemical Reactions Analysis

4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

Physical And Chemical Properties Analysis

The freezing point of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .

Scientific Research Applications

Analgesic Potential

This compound has been studied for its potential as an analgesic. A series of derivatives were synthesized and tested against a pain model in mice, showing potent analgesic efficacy with varying durations of action. These compounds were found to relieve pain by opioid-independent systems, which is significant given the side effects associated with opioid drugs .

Antibacterial Activity

Research into the antibacterial properties of related triazole derivatives indicates potential applications in combating bacterial infections. While specific studies on this compound are not detailed, its structural similarity to known antibacterial agents suggests it could serve as a starting point for the development of new antibacterial drugs .

Cytotoxic Properties

The cytotoxic properties of thiadiazole derivatives, which share a similar molecular framework with the compound , have been explored. These studies reveal that substituents on the phenyl ring significantly influence cytotoxic activity, suggesting that this compound could be a candidate for anticancer drug development .

Synthesis Process Development

There has been progress in the development of synthesis processes for compounds with similar structures. These processes are crucial for the large-scale production and potential pharmaceutical applications of such compounds .

Pharmacophore Design

The compound has been used in the design of pharmacophore models for analgesics. This involves creating a three-dimensional arrangement of features that is necessary for optimal interactions with a specific biological target to trigger (or block) its biological response .

Organic Chemistry Research

The compound’s structure includes a trifluoromethyl group, which has been the focus of extensive research due to its utility in C–F bond activation. This research is pivotal for the development of new synthetic methodologies in organic chemistry .

Safety and Hazards

properties

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLRZZMOXRTMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

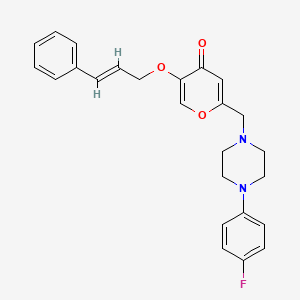

![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)

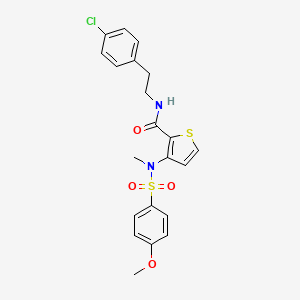

![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2573365.png)

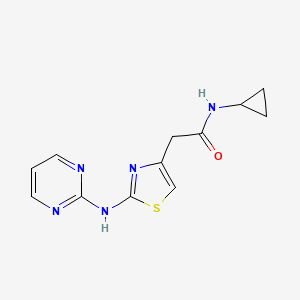

![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)

![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573376.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)